

An In-depth Technical Guide to the Synthesis and Purification of Quinaldine Red

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Compound of Interest

Compound Name: Quinaldine Red

Cat. No.: B093502

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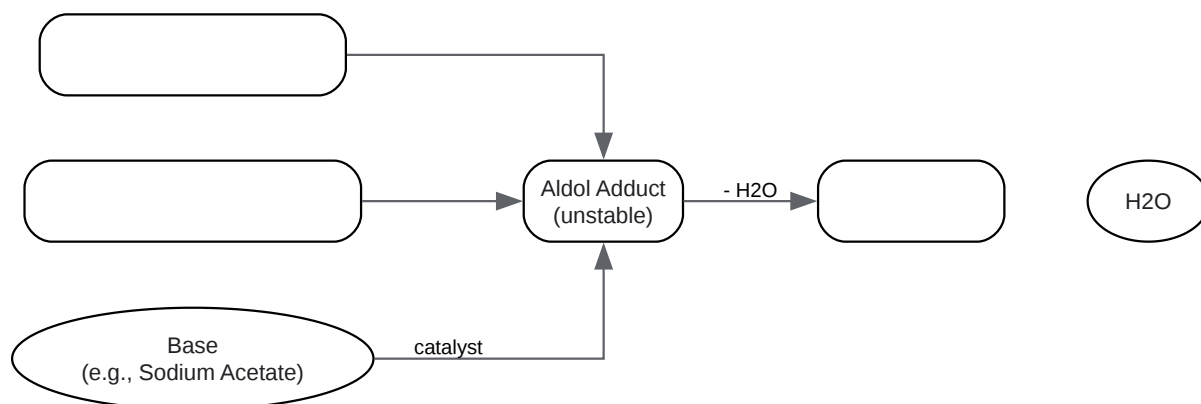
This guide provides a comprehensive overview of the synthesis and purification methods for **Quinaldine Red** (2-(p-Dimethylaminostyryl)quinoline ethiodide), a cationic styryl dye with applications as a pH indicator and fluorescent probe. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.

Synthesis of Quinaldine Red

Quinaldine Red is synthesized via a condensation reaction between 1-ethyl-2-methylquinolinium iodide and p-dimethylaminobenzaldehyde.^[1] The reaction involves the formation of a styryl linkage through the reaction of the activated methyl group of the quinaldinium salt with the carbonyl group of the aldehyde.

Synthesis Signaling Pathway

The synthesis proceeds through a base-catalyzed aldol-type condensation followed by dehydration.



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Caption: Synthesis pathway of **Quinaldine Red**.

Experimental Protocol: Synthesis of Quinaldine Red

This protocol is adapted from a general procedure for the synthesis of cationic styryl dyes.^[2]

Materials:

- 1-ethyl-2-methylquinolinium iodide
- p-dimethylaminobenzaldehyde
- Anhydrous sodium acetate
- Ethanol (EtOH)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Standard laboratory glassware

Procedure:

- To a round-bottom flask, add 1-ethyl-2-methylquinolinium iodide (1.0 eq), p-dimethylaminobenzaldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq).[2]
- Add ethanol as the solvent.
- Heat the mixture to 80°C and maintain it under reflux with stirring for 3 hours.[2]
- After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can then be subjected to purification.

Quantitative Data

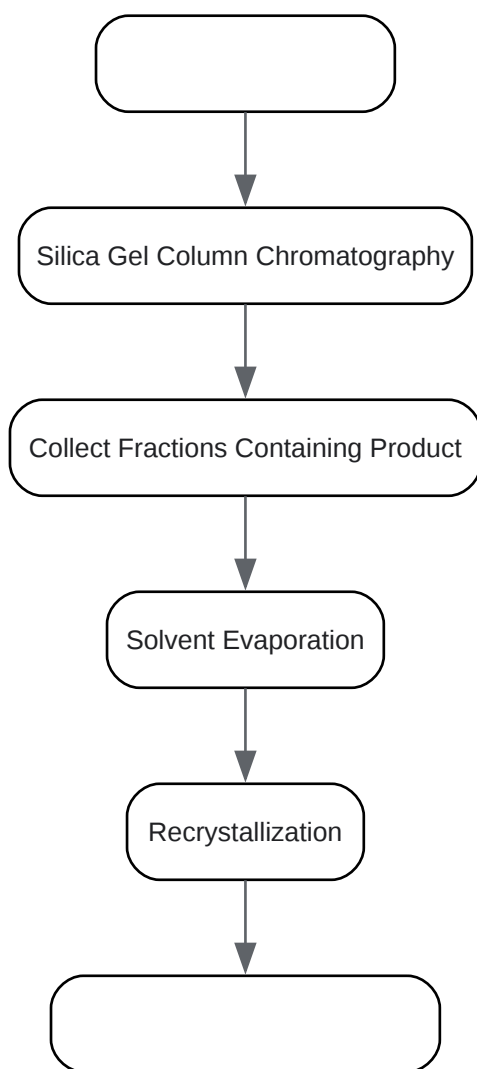
Parameter	Value	Source
Yield (analogous styryl dye)	48%	[2]
Appearance	Dark green to black powder	
Molecular Formula	$C_{21}H_{23}IN_2$	
Molecular Weight	430.33 g/mol	
Purity (Commercial Grade)	≥ 95%	

Purification of Quinaldine Red

The purification of **Quinaldine Red** is crucial to remove unreacted starting materials and by-products. The primary methods employed are column chromatography and recrystallization.

Purification Workflow

The general workflow for purifying crude **Quinaldine Red** involves an initial purification step, typically column chromatography, followed by recrystallization to obtain a highly pure solid product.



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Caption: General purification workflow for **Quinaldine Red**.

Experimental Protocol: Purification by Column Chromatography

This method is effective for separating the desired product from other components in the reaction mixture.

Materials:

- Crude **Quinaldine Red**

- Silica gel (for column chromatography)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)

Equipment:

- Glass chromatography column
- Fraction collector or test tubes
- Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

- Prepare a slurry of silica gel in the mobile phase (5% v/v MeOH in CH₂Cl₂).
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude **Quinaldine Red** in a minimum amount of the mobile phase.
- Load the sample onto the top of the silica gel column.
- Elute the column with the mobile phase (5% v/v MeOH in CH₂Cl₂), collecting fractions.
- Monitor the separation by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product.
- Remove the solvent from the combined fractions by rotary evaporation to yield the purified product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. **Quinaldine Red** is known to be soluble in ethanol and methanol, making these suitable solvents for recrystallization.

Materials:

- Purified **Quinaldine Red** (from column chromatography)
- Ethanol or Methanol

Equipment:

- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper

Procedure:

- Place the purified **Quinaldine Red** in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol or methanol to the flask and heat the mixture gently on a hot plate until the solid completely dissolves.
- Allow the solution to cool slowly to room temperature. Crystals of pure **Quinaldine Red** should start to form.
- To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the collected crystals with a small amount of cold solvent (ethanol or methanol).
- Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Data Summary

The following table summarizes the key quantitative data related to the synthesis and properties of **Quinaldine Red**.

Property	Value
Molecular Formula	C ₂₁ H ₂₃ IN ₂
Molecular Weight	430.33 g/mol
Appearance	Dark green to black powder
Typical Synthesis Yield (analogous compound)	48%
Commercial Purity	≥ 95%
Column Chromatography Mobile Phase	5% v/v Methanol in Dichloromethane
Recrystallization Solvents	Ethanol, Methanol

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References

- 1. Quinaldine red - Wikipedia [en.wikipedia.org]
- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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